SCH 40120

Description

Properties

CAS No. |

110545-79-4 |

|---|---|

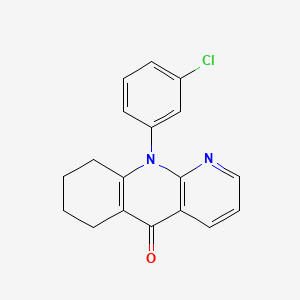

Molecular Formula |

C18H15ClN2O |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

10-(3-chlorophenyl)-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-5-one |

InChI |

InChI=1S/C18H15ClN2O/c19-12-5-3-6-13(11-12)21-16-9-2-1-7-14(16)17(22)15-8-4-10-20-18(15)21/h3-6,8,10-11H,1-2,7,9H2 |

InChI Key |

SLPWZBSWUHLVRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2C4=CC(=CC=C4)Cl)N=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one Sch 40120 Sch-40120 |

Origin of Product |

United States |

Foundational & Exploratory

The 5-Lipoxygenase Inhibitor SCH 40120: A Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of SCH 40120, a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-inflammatory mechanism of this compound.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound, chemically identified as 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, exerts its anti-inflammatory effects primarily through the direct inhibition of the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively blocks the production of pro-inflammatory leukotrienes, thereby mitigating inflammatory responses.

The inhibitory action of this compound has been demonstrated across various cell types, including rat neutrophils, human neutrophils, and the MC9 murine mast cell clone. Its efficacy as an anti-inflammatory agent has been further substantiated in several in vivo models of acute inflammation. These findings indicate that this compound holds potential for the therapeutic management of inflammatory conditions where leukotrienes are key pathological mediators, such as psoriasis.

Quantitative Efficacy and Potency

The inhibitory potency of this compound against the 5-lipoxygenase enzyme has been quantified in vitro, and its anti-inflammatory efficacy has been determined in various in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro 5-Lipoxygenase Inhibition

| Cell Type | IC50 (µM) |

| Rat Neutrophils | 8 |

| Human Neutrophils | 4 |

| MC9 Murine Mast Cell Clone | 7 |

IC50 values represent the concentration of this compound required to inhibit 5-lipoxygenase activity by 50%.

Table 2: In Vivo Anti-Inflammatory Efficacy

| Inflammatory Model | Route of Administration | ED50 |

| Reverse Passive Arthus Reaction (Rat Paw) | Oral | 0.2 mg/kg |

| Carrageenan-Induced Paw Inflammation (Rat) | Oral | 1.5 mg/kg |

| Reverse Passive Arthus Reaction & Carrageenan Pleurisy (Rat) | Oral | 0.1 - 0.7 mg/kg |

| Arachidonic Acid-Induced Ear Inflammation (Mouse) | Topical | 0.072 mg/ear |

ED50 values represent the dose of this compound required to produce a 50% reduction in the inflammatory response.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental designs used to evaluate this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.

References

An In-depth Technical Guide to SCH 40120: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 40120 is a potent, orally active anti-inflammatory agent that functions as a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] Its chemical name is 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one. By targeting the 5-LO pathway, this compound effectively blocks the biosynthesis of leukotrienes, which are key lipid mediators of inflammation. This mechanism of action suggests its potential therapeutic utility in inflammatory conditions where leukotrienes are major pathological drivers, such as psoriasis.[1]

Chemical and Physical Properties

This compound is an achiral small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₅ClN₂O |

| Molecular Weight | 310.78 g/mol [3] |

| SMILES | C1CCc2c(C1)c(=O)c3cccnc3n2-c4cccc(c4)Cl[3] |

| InChI | InChI=1S/C18H15ClN2O/c19-12-5-3-6-13(11-12)21-16-9-2-1-7-14(16)17(22)15-8-4-10-20-18(15)21/h3-6,8,10-11H,1-2,7,9H2[3] |

| Stereochemistry | Achiral[3] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme plays a crucial role in the arachidonic acid cascade, a major signaling pathway in the inflammatory response.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A₂. 5-Lipoxygenase then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ is an unstable epoxide that serves as a precursor for the synthesis of other pro-inflammatory leukotrienes, including leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These leukotrienes are potent mediators of inflammation, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.

By inhibiting 5-lipoxygenase, this compound effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.

Preclinical Pharmacology

The efficacy of this compound has been evaluated in a range of in vitro and in vivo models of inflammation.

In Vitro Efficacy

This compound has demonstrated inhibitory activity against the 5-lipoxygenase enzyme in various cell types.

| Cell Type | IC₅₀ (µM) |

| Rat Neutrophils | 8[1] |

| Human Neutrophils | 4[1] |

| MC9 Murine Mast Cell Clone | 7[1] |

In Vivo Efficacy

The anti-inflammatory effects of this compound have been confirmed in several animal models of acute inflammation.

| Model | Species | Route of Administration | ED₅₀ |

| Reverse Passive Arthus Reaction (Paw) | Rat | Oral | 0.2 mg/kg[1] |

| Carrageenan-Induced Paw Inflammation | Rat | Oral | 1.5 mg/kg[1] |

| Reverse Passive Arthus Reaction (Pleurisy) | Rat | Oral | 0.1 - 0.7 mg/kg[1] |

| Carrageenan-Induced Pleurisy | Rat | Oral | 0.1 - 0.7 mg/kg[1] |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Topical | 0.072 mg/ear[1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess the acute inflammatory response in the pleural cavity.

-

Animal Preparation: Male Wistar rats (150-200g) are used.

-

Induction of Pleurisy: A 0.2 mL injection of 1% (w/v) λ-carrageenan in sterile saline is administered into the pleural cavity.

-

Drug Administration: this compound is administered orally at various doses 1 hour prior to carrageenan injection. A vehicle control group receives the vehicle alone.

-

Sample Collection: At 4 hours post-carrageenan injection, animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline to collect the pleural exudate.

-

Analysis: The volume of the exudate is measured. The total leukocyte count in the exudate is determined using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations to quantify neutrophil infiltration.

Arachidonic Acid-Induced Ear Edema in Mice

This model evaluates the topical anti-inflammatory effects of a compound.

-

Animal Preparation: Male Swiss mice (20-25g) are used.

-

Drug Application: this compound is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

-

Induction of Edema: After a predetermined time (e.g., 30 minutes), a solution of arachidonic acid in acetone (B3395972) is applied to both ears.

-

Measurement of Edema: After 1 hour, the mice are euthanized, and a standard-sized circular biopsy is taken from both ears. The weight of each biopsy is recorded.

-

Analysis: The difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated as a measure of edema. The percentage inhibition of edema by this compound is then calculated relative to the control group.

Reverse Passive Arthus Reaction in the Rat Paw

This model is used to study immune complex-mediated inflammation.

-

Animal Preparation: Male Sprague-Dawley rats (200-250g) are used.

-

Sensitization: Rats are passively sensitized by an intravenous injection of an antibody (e.g., rabbit anti-BSA).

-

Drug Administration: this compound is administered orally at various doses 1 hour prior to the induction of the Arthus reaction.

-

Induction of Arthus Reaction: A subplantar injection of the corresponding antigen (e.g., bovine serum albumin - BSA) is administered into the hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the antigen injection.

-

Analysis: The increase in paw volume is calculated as a measure of the inflammatory edema. The percentage inhibition of edema by this compound is determined by comparing with the vehicle-treated control group.

Synthesis

The synthesis of this compound involves a multi-step process. A general synthetic route begins with the reaction of anthranilic acid derivatives with piperidine-based compounds. Phosphorus chloride is often employed to facilitate the cyclization reaction, which is typically carried out at elevated temperatures. The final product is then purified through extraction and crystallization.

Pharmacokinetics, Metabolism, and Toxicology

There is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicology of this compound. Further studies would be required to characterize these properties.

Clinical Development

A thorough search of the clinical trial literature did not reveal any registered clinical studies for this compound. This suggests that the compound may not have progressed to the clinical development stage.

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with demonstrated anti-inflammatory activity in preclinical models. Its ability to block the production of pro-inflammatory leukotrienes makes it a compound of interest for inflammatory diseases. However, the lack of publicly available data on its pharmacokinetic, metabolic, and toxicological properties, as well as the absence of clinical trial information, indicates that its development was likely discontinued (B1498344) at an early stage. Further investigation would be necessary to fully elucidate its therapeutic potential and safety profile.

References

- 1. Actions of a 5-lipoxygenase inhibitor, this compound, on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to SCH 40120: A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 40120, with the chemical name 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, has been identified as a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme. This enzyme is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to 5-Lipoxygenase and the Leukotriene Pathway

The 5-lipoxygenase (5-LO) pathway is a crucial enzymatic cascade that metabolizes arachidonic acid into a class of pro-inflammatory lipid mediators known as leukotrienes.[3][4] This pathway is initiated upon cellular stimulation, which leads to the release of arachidonic acid from membrane phospholipids (B1166683) by the action of cytosolic phospholipase A₂ (cPLA₂). The key enzyme, 5-lipoxygenase, in concert with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to the unstable intermediate, leukotriene A₄ (LTA₄).[3] LTA₄ is subsequently metabolized to either leukotriene B₄ (LTB₄) by LTA₄ hydrolase or to the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) by LTC₄ synthase.[3][4]

Leukotrienes are potent mediators of inflammation, contributing to a range of physiological and pathological processes, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[3] Consequently, the inhibition of the 5-lipoxygenase pathway represents a promising therapeutic strategy for the treatment of inflammatory conditions such as asthma, psoriasis, and arthritis.[3][4]

This compound: A Potent 5-Lipoxygenase Inhibitor

This compound is a small molecule inhibitor of the 5-lipoxygenase enzyme.[4] Its chemical formula is C₁₈H₁₅ClN₂O, with a molecular weight of 310.78 g/mol .[1] The compound is achiral.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory activity of this compound has been quantified in various cellular and animal models of inflammation. The available data are summarized in the tables below.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound [4]

| Cell Type | Species | IC₅₀ (µM) |

| Neutrophils | Rat | 8 |

| Neutrophils | Human | 4 |

| MC9 Mast Cell Clone | Murine | 7 |

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound [4]

| Inflammatory Model | Species | Route of Administration | ED₅₀ |

| Reverse Passive Arthus Reaction (Paw) | Rat | Oral (p.o.) | 0.2 mg/kg |

| Carrageenan-Induced Paw Inflammation | Rat | Oral (p.o.) | 1.5 mg/kg |

| Carrageenan-Induced Pleurisy (Cells) | Rat | Oral (p.o.) | 0.1 - 0.7 mg/kg |

| Carrageenan-Induced Pleurisy (Fluid) | Rat | Oral (p.o.) | 0.1 - 0.7 mg/kg |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Topical | 0.072 mg/ear |

Mechanism of Action

While identified as a 5-lipoxygenase inhibitor, the precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. It is known to suppress the production of 5-LO products in cellular assays, suggesting it directly or indirectly targets the 5-lipoxygenase enzyme.[4] Further studies would be required to determine if this compound acts as a direct competitive or non-competitive inhibitor of the 5-LO enzyme, or if it interferes with the function of the 5-lipoxygenase-activating protein (FLAP).

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in the evaluation of this compound. These are based on established methodologies in the field.

In Vitro 5-Lipoxygenase Inhibition Assay (Neutrophils)

This assay measures the ability of a compound to inhibit the production of 5-lipoxygenase products in isolated neutrophils.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh rat or human whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-5 x 10⁶ cells/mL.

-

Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Stimulation: Initiate 5-lipoxygenase activity by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) and arachidonic acid (final concentration 5-20 µM).

-

Incubation: Incubate the stimulated cells for 10-15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold solvent (e.g., methanol (B129727) or ethanol) and an internal standard (e.g., prostaglandin (B15479496) B₂).

-

Extraction: Extract the lipoxygenase products from the supernatant using solid-phase extraction columns.

-

Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the levels of LTB₄ and 5-HETE.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Anti-Inflammatory Models

This model induces an immune complex-mediated inflammatory response.

Protocol:

-

Animal Preparation: Use male Sprague-Dawley rats (150-200 g).

-

Antibody Injection: Inject a specific antibody (e.g., rabbit anti-bovine serum albumin) intradermally into the plantar surface of the rat's hind paw.

-

Antigen and Dye Injection: After a set time (e.g., 30 minutes), intravenously inject the corresponding antigen (bovine serum albumin) mixed with a dye (e.g., Evans blue) to visualize plasma extravasation.

-

Drug Administration: Administer this compound orally (p.o.) at various doses 1 hour before the antigen injection.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percent inhibition of paw edema for each dose and determine the ED₅₀ value.

This model assesses the effect of a compound on inflammatory exudate and cell migration into the pleural cavity.[5]

Protocol:

-

Animal Preparation: Use male Wistar rats (180-220 g).

-

Drug Administration: Administer this compound orally (p.o.) at various doses 1 hour before the carrageenan injection.

-

Pleurisy Induction: Inject a 1% solution of carrageenan in sterile saline into the pleural cavity of anesthetized rats.[5]

-

Exudate Collection: After a specific time (e.g., 4 hours), euthanize the animals and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.[5]

-

Measurements:

-

Fluid Volume: Measure the total volume of the collected exudate.

-

Cell Count: Perform a total and differential leukocyte count on the exudate using a hemocytometer and stained smears.

-

-

Data Analysis: Calculate the percent inhibition of fluid accumulation and cell migration for each dose and determine the ED₅₀ values.

This model evaluates the topical anti-inflammatory activity of a compound.[6]

Protocol:

-

Animal Preparation: Use male Swiss albino mice (20-25 g).

-

Drug Application: Apply this compound dissolved in a suitable vehicle (e.g., acetone) topically to the inner and outer surfaces of the mouse ear.

-

Inflammation Induction: After 30 minutes, apply a solution of arachidonic acid in acetone (B3395972) to the same ear to induce inflammation.[6]

-

Edema Measurement: After a set time (e.g., 1 hour), measure the ear thickness using a micrometer or take a biopsy punch for weight determination.

-

Data Analysis: Calculate the percent inhibition of ear edema for each dose and determine the ED₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the 5-lipoxygenase signaling pathway and a general experimental workflow for evaluating 5-lipoxygenase inhibitors.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Actions of a 5-lipoxygenase inhibitor, this compound, on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrageenan-Induced Pleurisy [bio-protocol.org]

- 6. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH 40120: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 40120 is a potent, orally active inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are powerful inflammatory mediators implicated in a variety of diseases, including asthma, psoriasis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical efficacy. Detailed summaries of its chemical characteristics and in-vitro/in-vivo pharmacological data are presented in structured tables. Furthermore, this guide outlines the signaling pathway of 5-lipoxygenase and provides generalized experimental protocols for assessing the activity of 5-LO inhibitors.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, is a synthetic, achiral small molecule.[3] Its core structure consists of a tetrahydrobenzo[b][1][2]naphthyridinone ring system with a 3-chlorophenyl substituent. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H15ClN2O | [3] |

| Molecular Weight | 310.78 g/mol | [3] |

| IUPAC Name | 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one | |

| SMILES | C1CCc2c(C1)c(=O)c3cccnc3n2-c4cccc(c4)Cl | [3] |

| InChIKey | SLPWZBSWUHLVRY-UHFFFAOYSA-N | [3] |

| Stereochemistry | Achiral | [3] |

| Optical Activity | None | [3] |

Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LO is a critical enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. This pathway, known as the leukotriene biosynthesis pathway, is a key contributor to inflammatory responses.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase signaling cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-Lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 can be further metabolized by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability. By inhibiting 5-lipoxygenase, this compound effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.

Preclinical Pharmacology

This compound has demonstrated significant inhibitory activity against 5-lipoxygenase in various in-vitro and in-vivo models of inflammation.

In-Vitro Activity

The inhibitory potency of this compound against 5-lipoxygenase has been evaluated in different cell types. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Type | IC50 (µM) |

| Rat Neutrophils | 8 |

| Human Neutrophils | 4 |

| MC9 Murine Mast Cells | 7 |

In-Vivo Efficacy

The anti-inflammatory effects of this compound have been demonstrated in several animal models of acute inflammation. The effective dose for 50% inhibition (ED50) in these models is presented below.

| Animal Model | Route of Administration | ED50 |

| Reverse Passive Arthus Reaction (Rat Paw) | Oral | 0.2 mg/kg |

| Carrageenan-Induced Pleurisy (Rat) | Oral | 0.1 - 0.7 mg/kg |

| Arachidonic Acid-Induced Ear Edema (Mouse) | Topical | 0.072 mg/ear |

| Carrageenan-Induced Paw Edema (Rat) | Oral | 1.5 mg/kg |

Experimental Protocols

While the specific, detailed experimental protocols for generating the above data for this compound are not publicly available, this section provides a general overview of the methodologies typically employed to assess 5-lipoxygenase inhibition and in-vivo anti-inflammatory activity.

5-Lipoxygenase Inhibition Assay (In-Vitro)

This assay is designed to measure the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme in a cellular or biochemical setting.

Methodology:

-

Cell Preparation: Isolate 5-lipoxygenase-expressing cells, such as human or rat neutrophils, from whole blood using density gradient centrifugation.

-

Pre-incubation: Incubate the prepared cells with varying concentrations of this compound or a vehicle control for a defined period at 37°C.

-

Stimulation: Initiate the 5-lipoxygenase cascade by adding a stimulating agent, such as the calcium ionophore A23187, which increases intracellular calcium levels.

-

Substrate Addition: Add the substrate, arachidonic acid, to the cell suspension and incubate for a specific time to allow for the enzymatic conversion to leukotrienes.

-

Reaction Termination: Stop the enzymatic reaction, typically by adding a cold solvent or by rapid centrifugation.

-

Extraction: Extract the newly synthesized leukotrienes from the cell supernatant.

-

Quantification: Measure the amount of a specific leukotriene, usually LTB4, using a sensitive analytical method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the percentage of inhibition of LTB4 production at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema (In-Vivo)

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Animal Model: Use a suitable rodent model, such as Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer this compound orally at various doses. A control group receives the vehicle.

-

Induction of Inflammation: After a specified time following drug administration, inject a solution of carrageenan (a seaweed extract) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of this compound compared to the vehicle-treated control group. Determine the ED50 value from the dose-response curve.

Pharmacokinetics, Metabolism, and Safety

As of the date of this publication, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), metabolic fate, or the detailed safety and toxicology profile of this compound.

For any drug candidate, these parameters are critical for further development. Pharmacokinetic studies are essential to understand how the drug is processed by the body, which influences dosing regimens and potential drug-drug interactions. Metabolism studies identify the metabolic pathways and the resulting metabolites, which can have their own pharmacological or toxicological effects. Comprehensive safety and toxicology studies are required to identify any potential adverse effects before a compound can be considered for clinical trials in humans.

Conclusion

This compound is a potent and effective inhibitor of 5-lipoxygenase with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, through the inhibition of leukotriene biosynthesis, makes it a promising candidate for the treatment of inflammatory diseases where leukotrienes play a significant pathological role. Further studies are warranted to fully characterize its pharmacokinetic, metabolic, and safety profiles to support its potential clinical development.

References

An In-Depth Technical Guide to SCH 40120: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 40120, chemically known as 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It includes a summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and a discussion of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the field of drug development and inflammatory diseases.

Introduction

This compound emerged from research programs focused on the development of anti-inflammatory agents. Its primary mechanism of action is the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a variety of inflammatory responses, and their inhibition has been a therapeutic target for diseases such as asthma and psoriasis.[3] Developed by Schering-Plough, this compound was identified as a promising candidate for the treatment of inflammatory conditions.

Chemical Properties and Synthesis

Chemical Name: 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one CAS Number: 110545-79-4 Molecular Formula: C18H15ClN2O Molecular Weight: 310.78 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the biosynthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory mediators.

Figure 1: Simplified signaling pathway of 5-lipoxygenase and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity [3]

| Cell Type | Species | IC50 (µM) |

| Neutrophils | Rat | 8 |

| Neutrophils | Human | 4 |

| MC9 Mast Cell Clone | Murine | 7 |

Table 2: In Vivo Anti-inflammatory Activity [3]

| Model | Species | Route of Administration | Endpoint | ED50 (mg/kg or mg/ear) |

| Reverse Passive Arthus Reaction (Paw) | Rat | Oral | Edema | 0.2 |

| Carrageenan-Induced Pleurisy | Rat | Oral | Cell Infiltration | 0.1 - 0.7 |

| Carrageenan-Induced Pleurisy | Rat | Oral | Fluid Accumulation | 0.1 - 0.7 |

| Carrageenan-Induced Paw Edema | Rat | Oral | Edema | 1.5 |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Topical | Edema | 0.072 (mg/ear) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay in Neutrophils

This protocol is a generalized procedure based on standard methods for assessing 5-LO activity.

Figure 2: Experimental workflow for the in vitro 5-lipoxygenase inhibition assay.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh rat or human blood using density gradient centrifugation.

-

Cell Preparation: Wash and resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 x 10^6 cells/mL.

-

Incubation: Pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle (control) for 10-15 minutes at 37°C.

-

Stimulation: Initiate the synthesis of leukotrienes by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the reaction by adding a cold stop solution (e.g., methanol (B129727) or EDTA).

-

Extraction and Analysis: Extract the leukotrienes from the supernatant and quantify the amount of LTB4 or other leukotrienes using High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Anti-inflammatory Models

The following protocols are generalized from standard procedures for these well-established animal models of inflammation.

-

Sensitization: Inject rabbit anti-bovine serum albumin (BSA) IgG intravenously into rats.

-

Induction of Inflammation: After a short interval, inject BSA into the subplantar region of the rat's hind paw.

-

Treatment: Administer this compound orally at various doses prior to the induction of the Arthus reaction.

-

Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of this compound and determine the ED50 value.

-

Induction of Pleurisy: Inject a solution of carrageenan into the pleural cavity of rats.[1]

-

Treatment: Administer this compound orally at various doses prior to the carrageenan injection.

-

Sample Collection: At a specified time point after carrageenan injection (e.g., 4 hours), sacrifice the animals and collect the pleural exudate.

-

Analysis: Measure the volume of the exudate and perform a total and differential leukocyte count.

-

Data Analysis: Calculate the percentage of inhibition of fluid accumulation and cell infiltration for each dose of this compound and determine the ED50 values.

-

Induction of Inflammation: Apply a solution of arachidonic acid topically to the inner and outer surfaces of one ear of a mouse.[5]

-

Treatment: Apply this compound topically to the same ear, either concurrently with or prior to the arachidonic acid application.

-

Measurement of Edema: At a specified time point after arachidonic acid application (e.g., 1 hour), measure the ear thickness using a micrometer or by taking a punch biopsy and weighing it.

-

Data Analysis: Calculate the percentage of inhibition of ear edema for each dose of this compound and determine the ED50 value.

History and Development Status

This compound was developed by Schering-Plough Research Institute, as indicated by the affiliation of the authors on the key 1992 publication.[3] The compound showed potent anti-inflammatory activity in a range of preclinical models, suggesting its potential for treating inflammatory diseases where leukotrienes are major pathological mediators, such as psoriasis.[3]

The subsequent publication in 1994 detailing the synthesis of radiolabeled this compound for metabolic and disposition studies further suggests that the compound was undergoing preclinical development.[4] However, there is a lack of publicly available information on the later stages of its development, including any clinical trials or reasons for potential discontinuation. It is possible that the development of this compound was halted due to unforeseen toxicity, lack of efficacy in human trials, or strategic business decisions by the developing company.

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with demonstrated efficacy in preclinical models of inflammation. Its discovery and early development provided valuable insights into the therapeutic potential of targeting the leukotriene pathway. While its progression to clinical use remains unclear, the data and methodologies associated with this compound continue to be of interest to researchers in the field of anti-inflammatory drug discovery. This technical guide consolidates the available information to serve as a foundational resource for further scientific inquiry.

References

- 1. Carrageenan-Induced Pleurisy [bio-protocol.org]

- 2. njppp.com [njppp.com]

- 3. Actions of a 5-lipoxygenase inhibitor, this compound, on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2H, 3H and 14C labelled this compound | RTI [rti.org]

- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH 40120: A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental data for SCH 40120, a potent inhibitor of the 5-lipoxygenase enzyme.

Core Compound Data

This compound is identified by the following chemical and physical properties. This data is essential for experimental design, formulation, and regulatory documentation.

| Property | Value | Reference |

| CAS Number | 110545-79-4 | [1] |

| Molecular Formula | C₁₈H₁₅ClN₂O | [1] |

| Molecular Weight | 310.78 g/mol | [1] |

| Systematic Name | 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one | [3] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound functions as a potent anti-inflammatory agent by directly inhibiting the 5-lipoxygenase (5-LO) enzyme.[3] The 5-LO pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are powerful pro-inflammatory mediators.[4][5]

The inhibition of 5-LO by this compound disrupts this pathway, thereby reducing the synthesis of leukotrienes. This mechanism is central to its observed anti-inflammatory effects in various preclinical models.[3]

Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Preclinical Efficacy Data

The inhibitory activity of this compound has been quantified in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent for inflammatory diseases.

In Vitro 5-Lipoxygenase Inhibition

| Cell Line | IC₅₀ Value (µM) |

| Rat Neutrophils | 8 |

| Human Neutrophils | 4 |

| MC9 Murine Mast Cells | 7 |

Data sourced from: Journal of Pharmacology and Experimental Therapeutics, 1992.[3]

In Vivo Anti-inflammatory Activity

| Animal Model & Readout | ED₅₀ Value |

| Rat Paw Inflammation (Reverse Passive Arthus Reaction) | 0.2 mg/kg (p.o.) |

| Rat Paw Inflammation (Carrageenan-induced) | 1.5 mg/kg (p.o.) |

| Rat Pleurisy (Reverse Passive Arthus Reaction & Carrageenan) | 0.1 - 0.7 mg/kg (p.o.) |

| Mouse Ear Inflammation (Arachidonic Acid-induced) | 0.072 mg/ear (topical) |

Data sourced from: Journal of Pharmacology and Experimental Therapeutics, 1992.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline standardized protocols for assessing the activity of 5-lipoxygenase inhibitors like this compound.

This protocol provides a framework for measuring the inhibition of 5-LOX activity within a cellular context.

-

Cell Culture: Culture appropriate cells expressing 5-lipoxygenase (e.g., rat neutrophils, human neutrophils, or MC9 mast cells) under standard conditions.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations for the assay.

-

Pre-treatment: Seed the cells in a multi-well plate. Pre-treat the cells with the various concentrations of this compound or a vehicle control for a specified period (e.g., 30-60 minutes).

-

Stimulation: Induce the 5-LOX pathway by stimulating the cells with an appropriate agonist, such as the calcium ionophore A23187.

-

Quantification of Leukotrienes: After stimulation, collect the cell supernatant. The concentration of a specific leukotriene, typically Leukotriene B4 (LTB₄), is then quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and use a non-linear regression to calculate the IC₅₀ value.

This widely used animal model assesses the in vivo efficacy of anti-inflammatory compounds.

-

Animal Acclimation: Acclimate rodents (typically rats or mice) to the laboratory environment for a minimum of one week.

-

Compound Administration: Administer this compound orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) should be included.

-

Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The ED₅₀ value, the dose that causes a 50% reduction in edema, can then be determined. Pre-treatment with this compound has been shown to significantly inhibit carrageenan-induced paw edema in mice.[6]

References

- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Actions of a 5-lipoxygenase inhibitor, this compound, on acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]

- 6. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH 40120: Current Understanding of its Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the available data on the solubility and stability of SCH 40120, a potent 5-lipoxygenase inhibitor. Despite a thorough search of publicly accessible scientific literature, patents, and chemical databases, specific quantitative data on the solubility and stability of this compound remains limited. This document summarizes the available qualitative information and outlines the standard experimental protocols used for determining such properties, providing a framework for researchers to conduct their own detailed investigations.

Core Compound Information

This compound, with the chemical name 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, is recognized for its inhibitory action on the 5-lipoxygenase enzyme.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅ClN₂O | [3] |

| Molecular Weight | 310.78 g/mol | [3] |

| Appearance | Solid (form not specified) | [4] |

| Chirality | Achiral | [3] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Limited |

| Ethanol (B145695) | Moderate |

| Dichloromethane | Moderate |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not publicly available. It is generally stated that the compound may degrade under extreme pH or temperature conditions.[1] To rigorously assess the stability of this compound, forced degradation studies are necessary.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposing the drug substance to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Hydrolytic Stability:

-

Methodology: Dissolve this compound in aqueous solutions of varying pH (e.g., acidic: pH 1.2; neutral: pH 7.0; basic: pH 9.0).

-

Conditions: Incubate solutions at controlled temperatures (e.g., 40°C, 60°C) for a defined period.

-

Analysis: At specified time points, analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

2. Thermal Stability:

-

Methodology: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C, 100°C).

-

Conditions: Maintain the samples at the specified temperatures for a set duration.

-

Analysis: Analyze the samples at various intervals to determine the extent of degradation.

3. Photostability:

-

Methodology: Expose solid this compound and its solutions to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

-

Conditions: A control sample should be protected from light to differentiate between light-induced and thermally-induced degradation.

-

Analysis: Assess the samples for any changes in physical properties and quantify the parent compound and degradation products by HPLC.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathway

This compound functions as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of this pathway is the basis of the anti-inflammatory effects of this compound.

5-Lipoxygenase Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Conclusion and Future Directions

While this compound has been identified as a promising 5-lipoxygenase inhibitor, a comprehensive public database of its solubility and stability is currently lacking. The information provided in this guide serves as a foundation for researchers and drug development professionals. It is imperative that detailed experimental studies are conducted to generate the quantitative data necessary for the formulation development and regulatory submission of this compound. The outlined experimental protocols provide a standardized approach to obtaining this critical information. Further research into the degradation products of this compound will also be crucial for a complete understanding of its stability profile and for ensuring the safety and efficacy of potential therapeutic formulations.

References

- 1. Buy 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one (EVT-282364) | 110545-79-4 [evitachem.com]

- 2. WO2019097413A1 - Stable non-aqueous pharmaceutical compositions - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1,2,3,4-Tetrahydro-1,8-naphthyridine [sigmaaldrich.com]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SCH 40120

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 40120 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The pharmacodynamic profile of this compound demonstrates significant anti-inflammatory activity in various in vitro and in vivo models. However, publicly available data on the pharmacokinetics, including absorption, distribution, and excretion, of this compound remains limited. This guide summarizes the existing data, details relevant experimental methodologies, and visualizes the core signaling pathway to support further research and development of this compound.

Introduction

This compound, chemically identified as 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, is a non-redox inhibitor of the 5-lipoxygenase enzyme. The inhibition of this pathway has been a therapeutic target for inflammatory diseases such as asthma and psoriasis, where leukotrienes are known to play a significant pathological role. This document aims to consolidate the scientific knowledge on this compound to aid researchers and professionals in the field of drug development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of 5-lipoxygenase, which consequently blocks the production of pro-inflammatory leukotrienes from arachidonic acid.

In Vitro Potency

This compound has demonstrated inhibitory activity against 5-lipoxygenase in various cell types. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Type | Species | IC50 (µM) | Reference |

| Neutrophils | Human | 4 | [1] |

| Neutrophils | Rat | 8 | [1] |

| MC9 Mast Cell Clone | Murine | 7 | [1] |

In Vivo Efficacy

The anti-inflammatory effects of this compound have been evaluated in several preclinical models of acute inflammation. The effective doses (ED50) for these models are presented below.

| Model | Species | Route of Administration | ED50 | Reference |

| Reverse Passive Arthus Reaction (Paw) | Rat | Oral (p.o.) | 0.2 mg/kg | [1] |

| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 1.5 mg/kg | [1] |

| Reverse Passive Arthus Reaction (Pleurisy) | Rat | Oral (p.o.) | 0.1 - 0.7 mg/kg | [1] |

| Carrageenan Pleurisy | Rat | Oral (p.o.) | 0.1 - 0.7 mg/kg | [1] |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Topical | 0.072 mg/ear | [1] |

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, including its absorption, distribution, and excretion, are not extensively available in the public domain. However, in vitro metabolism studies have provided initial insights into its metabolic fate.

Metabolism

An in vitro study utilizing liver slices from various species has identified the primary metabolic pathways of this compound. The compound undergoes hydroxylation on the aliphatic cyclohexenyl ring, followed by conjugation.

The identified metabolites include:

-

6-carbinol

-

7-carbinol

-

9-carbinol

-

Glucuronide of the 6-carbinol

-

6-ketone (minor metabolite in dogs)

The relative abundance of these metabolites varied across the species studied (rat, dog, cynomolgus monkey, and human), with the 6-carbinol and its glucuronide being the major metabolites in human and monkey liver slices.[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway, which is a critical branch of the arachidonic acid cascade.

Experimental Protocols

While specific, detailed protocols for the studies involving this compound are not publicly available, this section outlines the general methodologies for the key experiments cited.

5-Lipoxygenase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

References

- 1. In vitro metabolism of 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7H)- one, a topical antipsoriatic agent. Use of precision-cut rat, dog, monkey and human liver slices, and chemical synthesis of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

SCH 40120: An Examination of a Promising but Poorly Defined Safety Profile

Kenilworth, NJ – SCH 40120, a potent 5-lipoxygenase inhibitor, has demonstrated significant anti-inflammatory properties in early preclinical studies. However, a thorough review of publicly available data reveals a notable absence of comprehensive safety and toxicity studies, leaving its potential for clinical development . This guide summarizes the limited existing information and highlights the critical data gaps that would need to be addressed by researchers, scientists, and drug development professionals.

Limited Preclinical Efficacy Data

This compound, chemically identified as 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, acts as an inhibitor of the 5-lipoxygenase enzyme.[1] Research from 1992 demonstrated its inhibitory effects in various cell types, suggesting its potential as a therapeutic agent for inflammatory diseases.

The compound was shown to inhibit the 5-lipoxygenase enzyme in rat neutrophils, human neutrophils, and a murine mast cell clone with IC50 values of 8 µM, 4 µM, and 7 µM, respectively.[1] Furthermore, in vivo studies in rats indicated its ability to suppress acute inflammatory responses. In a reverse passive Arthus reaction model, this compound had an oral ED50 value of 0.2 mg/kg, and in a carrageenan-induced paw inflammation model, the ED50 was 1.5 mg/kg.[1] The drug also showed efficacy in suppressing cellular and fluid components of inflammation in pleurisy models in rats, with oral ED50 values ranging from 0.1 to 0.7 mg/kg.[1] When applied topically to the ears of mice, it blocked arachidonic acid-induced inflammation with an ED50 of 0.072 mg/ear.[1]

Data Presentation

Due to the limited publicly available information, a comprehensive quantitative summary of the safety and toxicity of this compound cannot be provided. The following table summarizes the key efficacy data from the single available preclinical study.

| Assay | System | Parameter | Value |

| 5-Lipoxygenase Inhibition | Rat Neutrophils | IC50 | 8 µM |

| 5-Lipoxygenase Inhibition | Human Neutrophils | IC50 | 4 µM |

| 5-Lipoxygenase Inhibition | MC9 Murine Mast Cell Clone | IC50 | 7 µM |

| Reverse Passive Arthus Reaction | Rat Paw | ED50 (oral) | 0.2 mg/kg |

| Carrageenan-Induced Inflammation | Rat Paw | ED50 (oral) | 1.5 mg/kg |

| Carrageenan Pleurisy | Rat | ED50 (oral) | 0.1 - 0.7 mg/kg |

| Arachidonic Acid-Induced Inflammation | Mouse Ear | ED50 (topical) | 0.072 mg/ear |

Experimental Protocols

The methodologies for the key experiments cited in the 1992 study by Smith et al. are outlined below.

5-Lipoxygenase Inhibition Assays

-

Rat and Human Neutrophils: Polymorphonuclear leukocytes were isolated from rat peritoneal lavage or human venous blood. The cells were then incubated with this compound at various concentrations before being challenged with a calcium ionophore to stimulate 5-lipoxygenase activity. The production of 5-hydroxyeicosatetraenoic acid (5-HETE) was measured by high-performance liquid chromatography (HPLC) to determine the inhibitory concentration (IC50).

-

MC9 Murine Mast Cell Clone: Cultured MC9 cells were pre-incubated with this compound and then stimulated to activate the 5-lipoxygenase pathway. The extent of inhibition was determined by measuring the levels of leukotriene C4 (LTC4) using radioimmunoassay.

In Vivo Anti-Inflammatory Models

-

Reverse Passive Arthus Reaction in Rats: An Arthus reaction was induced in the paws of rats by intradermal injection of an antibody followed by intravenous injection of an antigen. This compound was administered orally prior to the induction of the reaction, and the resulting paw edema was measured to assess the anti-inflammatory effect.

-

Carrageenan-Induced Paw Edema in Rats: Inflammation was induced by a subplantar injection of carrageenan into the rat paw. The volume of the paw was measured at various time points after oral administration of this compound to quantify the reduction in edema.

-

Carrageenan Pleurisy in Rats: Pleurisy was induced by intrapleural injection of carrageenan. This compound was administered orally, and the volume of pleural exudate and the number of infiltrating leukocytes were measured to evaluate its anti-inflammatory activity.

-

Arachidonic Acid-Induced Ear Edema in Mice: Inflammation was induced by the topical application of arachidonic acid to the mouse ear. This compound was applied locally, and the change in ear thickness was measured to determine the extent of inflammation inhibition.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the 5-lipoxygenase enzyme, a key component of the arachidonic acid cascade. This pathway is crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Caption: Mechanism of action of this compound.

Critical Gaps in the Safety and Toxicity Profile

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over various durations in at least two species (one rodent, one non-rodent).

-

Safety Pharmacology Studies: To assess the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Assays: To evaluate the potential of the compound to cause genetic mutations or chromosomal damage.

-

Carcinogenicity Studies: To assess the tumor-forming potential of the drug with long-term exposure.

-

Reproductive and Developmental Toxicity Studies: To determine the potential effects on fertility, fetal development, and postnatal development.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic profile of the compound.

Without these critical studies, the development of this compound as a therapeutic agent cannot proceed. While its initial efficacy data was promising, the lack of a comprehensive safety and toxicity evaluation has left its potential unrealized.

References

Methodological & Application

Application Notes and Protocols for SCH 40120 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SCH 40120, a potent 5-lipoxygenase (5-LOX) inhibitor, in various in vitro assays. This document is intended to guide researchers in accurately assessing the inhibitory activity of this compound and understanding its mechanism of action in a laboratory setting.

Introduction to this compound

This compound, with the chemical name 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1][2]naphthyridin-5(7H)-one, is a well-characterized inhibitor of the 5-lipoxygenase enzyme.[1] This enzyme is a key player in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation.[1][3] The inhibitory action of this compound on 5-LOX makes it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases such as psoriasis.[1]

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response. Cellular stimulation leads to the release of arachidonic acid from membrane phospholipids (B1166683) by cytosolic phospholipase A₂. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is further metabolized to leukotriene A₄ (LTA₄), which serves as a precursor for the synthesis of other pro-inflammatory leukotrienes, including LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][4] this compound exerts its anti-inflammatory effects by directly inhibiting the activity of the 5-LOX enzyme, thereby blocking the production of these inflammatory mediators.

Quantitative Data: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against 5-lipoxygenase has been quantified in various cell types. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Type | Species | IC₅₀ (µM) |

| Neutrophils | Rat | 8 |

| Neutrophils | Human | 4 |

| MC9 Mast Cell Clone | Murine | 7 |

| Table 1: IC₅₀ values of this compound for 5-lipoxygenase inhibition in different cell types.[1] |

Experimental Protocols

This section provides detailed protocols for three common in vitro assays to determine the inhibitory activity of this compound on 5-lipoxygenase: a spectrophotometric assay, a fluorometric assay, and a cell-based assay.

Spectrophotometric 5-LOX Inhibition Assay

This assay measures the activity of 5-LOX by detecting the formation of a conjugated diene in the product, which absorbs light at 234 nm.

Materials:

-

Purified 5-lipoxygenase enzyme

-

This compound

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Protocol:

-

Prepare this compound dilutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the stock solution in assay buffer to achieve the desired final concentrations for the assay.

-

Set up the assay plate:

-

Blank: Assay buffer and substrate.

-

Control (100% activity): Assay buffer, 5-LOX enzyme, and solvent vehicle (e.g., DMSO).

-

Test Sample: Assay buffer, 5-LOX enzyme, and diluted this compound.

-

-

Pre-incubation: Add the assay buffer, 5-LOX enzyme, and this compound (or vehicle) to the appropriate wells. Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

-

Measure absorbance: Immediately begin reading the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to determine the reaction rate.

-

Data analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the control and plot the results to calculate the IC₅₀ value.

Fluorometric 5-LOX Inhibition Assay

This assay utilizes a fluorescent probe that reacts with the hydroperoxide product of the 5-LOX reaction to generate a fluorescent signal.

Materials:

-

5-Lipoxygenase Inhibitor Screening Kit (containing 5-LOX enzyme, substrate, probe, and assay buffer)

-

This compound

-

96-well white plate with a clear bottom

-

Fluorometric plate reader (Excitation/Emission ~500/536 nm)

Protocol:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Set up the assay plate:

-

Enzyme Control: Assay buffer and 5-LOX enzyme.

-

Inhibitor Control: Assay buffer, 5-LOX enzyme, and a known 5-LOX inhibitor (often provided in the kit).

-

Solvent Control: Assay buffer, 5-LOX enzyme, and solvent vehicle.

-

Test Compound: Assay buffer, 5-LOX enzyme, and diluted this compound.

-

-

Reaction Mix: Prepare a reaction mix containing the assay buffer, 5-LOX probe, and 5-LOX enzyme.

-

Add Reaction Mix: Add the reaction mix to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes, protected from light.

-

Initiate the reaction: Add the 5-LOX substrate to all wells.

-

Measure fluorescence: Immediately begin kinetic measurement of fluorescence at Ex/Em 500/536 nm, recording every 30 seconds for 10-20 minutes.

-

Data analysis: Calculate the slope of the linear portion of the fluorescence curve for each well. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

Cell-Based 5-LOX Inhibition Assay

This assay measures the inhibition of 5-LOX activity within a cellular context, providing a more physiologically relevant assessment.

Materials:

-

A cell line expressing 5-LOX (e.g., human neutrophils, rat basophilic leukemia cells)

-

Cell culture medium

-

This compound

-

Calcium ionophore (e.g., A23187) to stimulate leukotriene production

-

Leukotriene B₄ (LTB₄) ELISA kit

-

96-well cell culture plate

Protocol:

-

Cell Culture: Culture the 5-LOX expressing cells in a 96-well plate until they reach the desired confluency.

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treatment with inhibitor: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 30-60 minutes).

-

Stimulation: Add the calcium ionophore to the wells to stimulate the cells and induce leukotriene production. Incubate for a specific time (e.g., 15-30 minutes).

-

Collect supernatant: After stimulation, centrifuge the plate and collect the supernatant, which contains the secreted leukotrienes.

-

Quantify LTB₄: Use an LTB₄ ELISA kit to quantify the amount of LTB₄ in the supernatant according to the manufacturer's instructions.

-

Data analysis: Determine the concentration of LTB₄ for each this compound concentration. Calculate the percent inhibition of LTB₄ production and determine the IC₅₀ value.

References

Application Notes and Protocols for SCH 40120 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 40120 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, making it a valuable tool for studying inflammatory pathways and for the development of anti-inflammatory therapeutics. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Data Presentation

The inhibitory activity of this compound on 5-lipoxygenase has been quantified in various cell types. The following table summarizes the available quantitative data.

| Cell Type | Species | IC50 (µM) | Reference |

| Neutrophils | Human | 4 | [1] |

| Neutrophils | Rat | 8 | [1] |

| MC9 Mast Cell Clone | Murine | 7 | [1] |

Signaling Pathway

This compound exerts its effect by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for SCH 40120 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration of SCH 40120, a potent 5-lipoxygenase (5-LOX) inhibitor, in preclinical animal models of acute inflammation. The provided protocols are based on established inflammatory models where this compound has shown efficacy.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a key component in the metabolic pathway of arachidonic acid, responsible for the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various pathological processes, including leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. By blocking 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type | IC50 (µM) |

| Rat Neutrophils | 8 |

| Human Neutrophils | 4 |

| MC9 Murine Mast Cells | 7 |

Table 2: In Vivo Efficacy of this compound in Animal Models of Acute Inflammation

| Animal Model | Species | Administration Route | Endpoint | ED50 |

| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | Paw Inflammation | 1.5 mg/kg |

| Reverse Passive Arthus Reaction | Rat | Oral (p.o.) | Paw Inflammation | 0.2 mg/kg |

| Carrageenan Pleurisy | Rat | Oral (p.o.) | Inhibition of Cells | 0.1 - 0.7 mg/kg |

| Carrageenan Pleurisy | Rat | Oral (p.o.) | Inhibition of Fluid | 0.1 - 0.7 mg/kg |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Topical | Ear Inflammation | 0.072 mg/ear |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. Note that specific formulation details for this compound are not publicly available; therefore, a general vehicle preparation is suggested. Researchers should perform solubility and stability tests to determine the optimal vehicle for their specific formulation of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Oral Administration)

This model is used to assess the anti-inflammatory activity of compounds against acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)

-

1% (w/v) Carrageenan solution in sterile saline

-

Pletysmometer

-

Oral gavage needles

Experimental Workflow:

Procedure:

-

Animal Preparation: Acclimatize male rats for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping and Dosing: Randomly divide the rats into control and treatment groups. Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC). Administer this compound or vehicle alone orally via gavage, typically 1 hour before the carrageenan injection.

-

Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Protocol 2: Arachidonic Acid-Induced Ear Edema in Mice (Topical Administration)

This model is particularly useful for evaluating inhibitors of the arachidonic acid cascade, such as 5-LOX inhibitors.

Materials:

-

Male Swiss or Balb/c mice (20-25 g)

-

This compound

-

Vehicle (e.g., acetone (B3395972) or ethanol)

-

Arachidonic acid solution (e.g., 2 mg in 20 µL acetone)

-

Micropipettes

-

Biopsy punch (e.g., 6 mm)

-

Analytical balance

Experimental Workflow:

Procedure:

-

Animal Preparation: Acclimatize male mice for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide the mice into control and treatment groups. Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone). Apply a defined volume of the this compound solution or vehicle alone to both the inner and outer surfaces of the right ear. The left ear serves as the untreated control.

-

Induction of Edema: After a set period (e.g., 30 minutes) to allow for drug absorption, apply a solution of arachidonic acid (e.g., 2 mg in 20 µL acetone) to the right ear of each mouse.

-

Measurement of Edema: At a peak inflammatory time point (e.g., 1 hour after arachidonic acid application), euthanize the mice. Take a standard-sized biopsy (e.g., 6 mm punch) from both the treated (right) and untreated (left) ears.

-

Data Analysis: Weigh the ear biopsies immediately. The degree of edema is calculated as the difference in weight between the right and left ear biopsies. The percentage inhibition of edema is calculated as described in Protocol 1.

Protocol 3: Reverse Passive Arthus Reaction in Rats (Oral Administration)

This model induces an immune complex-mediated inflammatory response.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% CMC in saline)

-

Bovine serum albumin (BSA)

-

Rabbit anti-BSA antiserum

-

Evans blue dye (optional, for visualization of plasma extravasation)

-

Saline

-

Oral gavage needles and injection syringes

Experimental Workflow:

Procedure:

-

Animal Preparation and Dosing: Follow the same initial steps as in Protocol 1 for acclimatization, fasting, grouping, and oral administration of this compound or vehicle.

-

Induction of Arthus Reaction: Typically, the reaction is induced by an intravenous injection of the antibody (e.g., rabbit anti-BSA antiserum) followed by a local intradermal injection of the antigen (e.g., BSA) into the paw.

-

Measurement of Inflammation: The inflammatory response, characterized by edema and neutrophil infiltration, develops over several hours. Paw volume can be measured at various time points (e.g., every hour for 4-6 hours). Other endpoints can include myeloperoxidase (MPO) assay to quantify neutrophil accumulation in the tissue.

-

Data Analysis: Calculate the increase in paw volume and the percentage inhibition as described in Protocol 1. If MPO is measured, calculate the percentage inhibition of neutrophil infiltration.

Disclaimer

The information provided in these application notes is intended for guidance in a research setting. The optimal dose, administration route, and vehicle for this compound may vary depending on the specific experimental conditions, animal strain, and the formulation of the compound. It is highly recommended that researchers conduct pilot studies to determine the most appropriate experimental parameters for their studies. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for Studying Leukotriene Pathways with SCH 40120

For Researchers, Scientists, and Drug Development Professionals

Introduction